molecular formula C18H15ClN4OS B10786521 Pfe-pkis 2

Pfe-pkis 2

Cat. No.: B10786521
M. Wt: 370.9 g/mol
InChI Key: FYOGYDKDXLXLSG-UHFFFAOYSA-N
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Description

PFE-PKIS 2 is a compound belonging to the thieno[3,2-d]pyrimidine class, which has been identified as a potent and selective inhibitor of the dark kinase STK17B. This compound is part of the Protein Kinase Inhibitor Set 2 (PKIS 2), a collection of kinase inhibitors used for chemogenomic studies to explore kinase biology and identify potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFE-PKIS 2 involves the construction of the thieno[3,2-d]pyrimidine core, followed by the introduction of specific substituents to enhance its selectivity and potency. The synthetic route typically includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amidine precursor under acidic conditions.

    Introduction of substituents: Various substituents are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to achieve the desired pharmacophore.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the compound. This typically includes optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

PFE-PKIS 2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups on the thieno[3,2-d]pyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions are commonly used to introduce or modify substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are typical.

Major Products Formed

The major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidine core, each with specific functional groups that can enhance or modify the biological activity of the compound.

Scientific Research Applications

PFE-PKIS 2 has a wide range of scientific research applications, including:

Mechanism of Action

PFE-PKIS 2 exerts its effects by selectively inhibiting the kinase activity of STK17B. The compound binds to the ATP-binding site of STK17B, preventing the transfer of the gamma-phosphate from ATP to the substrate proteins. This inhibition disrupts the signaling pathways regulated by STK17B, leading to altered cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PFE-PKIS 2 is unique due to its high selectivity for STK17B over other kinases, which is attributed to its specific binding interactions within the ATP-binding site. This selectivity makes it a valuable tool for studying the biological functions of STK17B and exploring its potential as a therapeutic target.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-morpholin-4-yl-5-(1H-pyrazol-5-yl)thiophene-3-carbonitrile

InChI

InChI=1S/C18H15ClN4OS/c19-13-3-1-12(2-4-13)16-14(11-20)18(23-7-9-24-10-8-23)25-17(16)15-5-6-21-22-15/h1-6H,7-10H2,(H,21,22)

InChI Key

FYOGYDKDXLXLSG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C3=CC=NN3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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